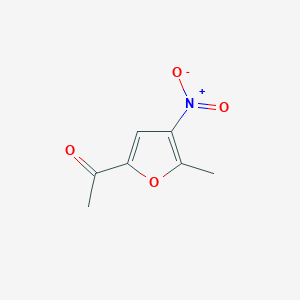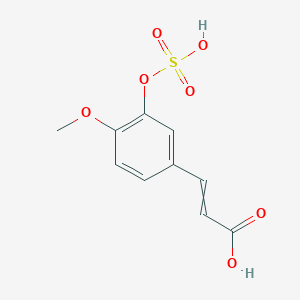
3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H10O7S It is a derivative of cinnamic acid, characterized by the presence of a methoxy group and a sulfooxy group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid typically involves the esterification of 4-methoxy-3-hydroxycinnamic acid with sulfuric acid. The reaction conditions often include:
Reagents: 4-methoxy-3-hydroxycinnamic acid, sulfuric acid, and a suitable solvent such as methanol.
Conditions: The reaction is usually carried out at room temperature with continuous stirring for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale esterification: Using industrial reactors to handle larger volumes of reactants.
Purification: Techniques such as crystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated acid.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents such as sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Formation of 3-(4-methoxy-3-carboxyphenyl)prop-2-enoic acid.
Reduction: Formation of 3-(4-methoxy-3-sulfooxyphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid:
3-(4-hydroxyphenyl)prop-2-enoic acid:
Eigenschaften
Molekularformel |
C10H10O7S |
|---|---|
Molekulargewicht |
274.25 g/mol |
IUPAC-Name |
3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O7S/c1-16-8-4-2-7(3-5-10(11)12)6-9(8)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15) |
InChI-Schlüssel |
DCMKMHVTKFJMAU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide](/img/structure/B13825926.png)
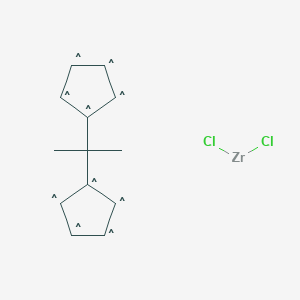
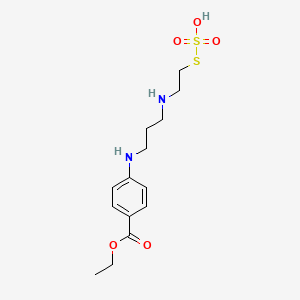
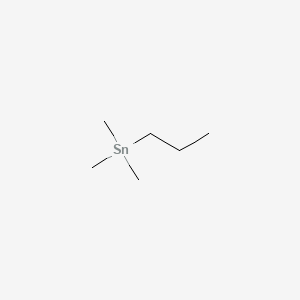
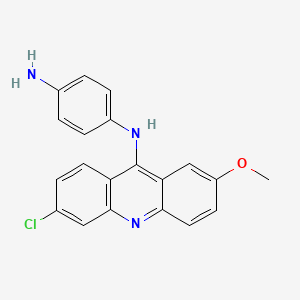
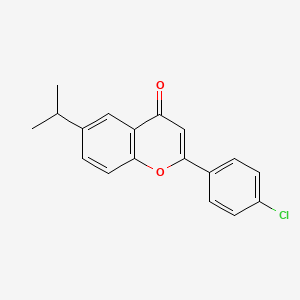
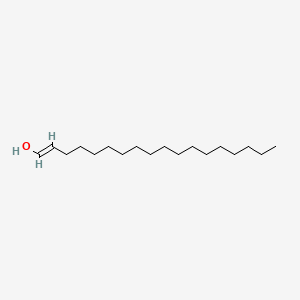
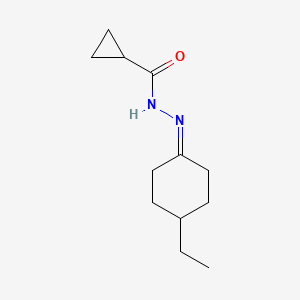
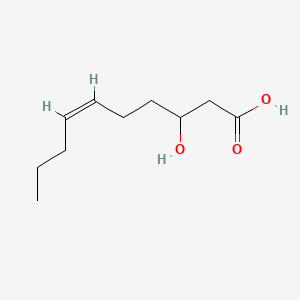
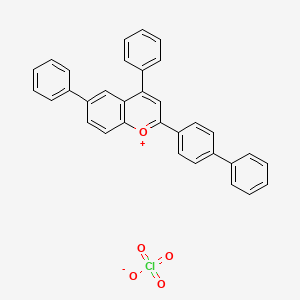
![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
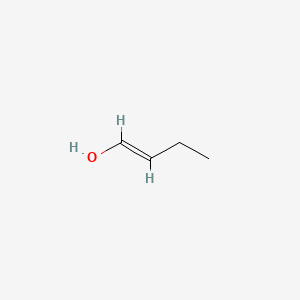
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)
